molecular formula C6H14ClN B3027229 (1-Propylcyclopropyl)amine hydrochloride CAS No. 1255718-28-5

(1-Propylcyclopropyl)amine hydrochloride

Cat. No.: B3027229
CAS No.: 1255718-28-5
M. Wt: 135.63
InChI Key: PNUTYZNAWCOUQX-UHFFFAOYSA-N
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Description

(1-Propylcyclopropyl)amine hydrochloride is an organic compound with the molecular formula C6H14ClN It is a hydrochloride salt of (1-Propylcyclopropyl)amine, which is a cyclopropyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propylcyclopropyl)amine hydrochloride typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis involves similar steps as the laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Propylcyclopropyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Typical conditions involve the use of alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while reduction yields primary amines .

Scientific Research Applications

(1-Propylcyclopropyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (1-Propylcyclopropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropyl)cyclopropylamine hydrochloride
  • (1-Isopropylcyclopropyl)amine hydrochloride
  • (1-Cyclopentylcyclopropyl)amine hydrochloride

Uniqueness

(1-Propylcyclopropyl)amine hydrochloride is unique due to its specific cyclopropyl and propyl substituents, which confer distinct chemical and biological properties compared to other similar compounds. Its structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-propylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-3-6(7)4-5-6;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUTYZNAWCOUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255718-28-5
Record name Cyclopropanamine, 1-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255718-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-propylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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